An In-depth Technical Guide to 2,4-Difluoro-5-methoxyphenylboronic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2,4-Difluoro-5-methoxyphenylboronic acid: Properties, Reactivity, and Applications
Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that 2,4-Difluoro-5-methoxyphenylboronic acid emerges not merely as another reagent, but as a highly valuable and versatile building block. Its carefully arranged substituents—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—create a unique electronic environment that modulates its reactivity and imparts desirable characteristics to the resulting products. This guide provides an in-depth exploration of its chemical properties, reactivity profile, and practical applications, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical & Structural Characteristics
2,4-Difluoro-5-methoxyphenylboronic acid is a white to off-white crystalline solid under standard conditions.[1] Its structural integrity and handling characteristics are foundational to its application in synthesis. The boronic acid functional group is a mild Lewis acid, rendering the compound generally stable and easier to handle than many other organometallic reagents.[2]
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1395417-65-8 | |
| Molecular Formula | C₇H₇BF₂O₃ | [3][4] |
| Molecular Weight | 187.94 g/mol | [3][4] |
| Appearance | White to light orange to green powder | [3] |
| Melting Point | 175-180 °C | [4] |
| Boiling Point | 313.9 °C at 760 mmHg | [4] |
| Density | 1.35 g/cm³ | [4] |
| Storage Conditions | 2-8 °C, dry environment | [3][4] |
The planarity of the difluorophenyl ring, coupled with the dihydroxyboryl group, facilitates electronic delocalization, which is a key factor in its reactivity profile.[5]
Reactivity Profile: A Deep Dive into the Suzuki-Miyaura Coupling
The primary utility of 2,4-Difluoro-5-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a pillar of modern synthetic chemistry for its reliability and tolerance of a wide range of functional groups, enabling the formation of carbon-carbon bonds to construct complex molecular frameworks.[6][7]
The Influence of Substituents on Reactivity
The electronic nature of the arylboronic acid is a critical determinant of reaction efficiency. The two fluorine atoms on the phenyl ring of the title compound are strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. The ortho-fluorine atom, in particular, can modulate the acidity of the boronic acid and its interaction with the palladium catalyst. Conversely, the para-methoxy group is electron-donating, which can impact the overall electron density of the aromatic ring. This electronic push-pull relationship provides a unique reactivity profile that can be leveraged for selective syntheses.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism is a well-understood, three-stage catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.
Core Applications in Research and Development
The unique substitution pattern of 2,4-Difluoro-5-methoxyphenylboronic acid makes it a crucial intermediate in several high-value research areas.
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Pharmaceutical Development: This reagent is instrumental in synthesizing complex molecules for targeted therapies.[3] The difluoro-methoxy phenyl motif is found in various bioactive compounds, where it can enhance drug efficacy and specificity by modifying pharmacokinetic properties.[3][7] Boronic acids, in general, are seeing a surge in drug discovery, with several FDA-approved drugs containing this functional group.[8]
-
Advanced Materials: In materials science, it contributes to the development of novel polymers and coatings with enhanced chemical resistance and durability.[3]
-
Agrochemicals: It serves as a versatile building block for creating complex agrochemicals through efficient cross-coupling reactions.[3]
Experimental Protocol: A Validated Workflow for Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of 2,4-Difluoro-5-methoxyphenylboronic acid with a model aryl bromide.
Objective: To synthesize 4'-Bromo-2,4-difluoro-5-methoxybiphenyl.
Materials & Reagents
-
2,4-Difluoro-5-methoxyphenylboronic acid (1.0 equiv)
-
1,4-Dibromobenzene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-methoxyphenylboronic acid, 1,4-dibromobenzene, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) Acetate and SPhos ligand.
-
Inert Atmosphere: Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Stability, Storage, and Safety Considerations
Chemical Stability
Arylboronic acids can undergo dehydration upon heating or prolonged storage to form cyclic anhydride trimers known as boroxines. While this process is often reversible in the presence of water during the reaction work-up, it is best practice to store the compound in a cool, dry place to maintain its purity.
Oxidative instability is a known challenge for boronic acids, especially under biological conditions.[9][10] While the electron-withdrawing fluorine groups on 2,4-Difluoro-5-methoxyphenylboronic acid can enhance stability compared to simple phenylboronic acid, proper handling is still crucial.[11]
Handling and Storage Protocol
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, ideally refrigerated at 2-8 °C.[3][12][13]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[12][14] Avoid formation of dust and aerosols.[14]
Hazard Identification
Based on GHS classifications for similar substituted phenylboronic acids, the compound should be handled with care.
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | [15][16] |
| Skin Corrosion/Irritation | Causes skin irritation | [15] |
| Eye Damage/Irritation | Causes serious eye irritation | [15] |
| STOT - Single Exposure | May cause respiratory irritation | [15] |
Conclusion
2,4-Difluoro-5-methoxyphenylboronic acid is a sophisticated and highly effective reagent for modern organic synthesis. Its value is derived from the precise arrangement of its fluoro and methoxy substituents, which provide a nuanced reactivity profile ideal for the construction of complex, high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully exploit its synthetic potential, streamline development processes, and enhance the efficacy of final products.[3]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]
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Angene. (n.d.). 2,4-Difluoro-5-Methoxyphenylboronic acid. Retrieved from [Link]
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LookChem. (n.d.). 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
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Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. Retrieved from [Link]
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Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. Retrieved from [Link]
- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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MDPI. (n.d.). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Retrieved from [Link]
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PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]
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Eliassen, S. T., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 160, 965-972. Retrieved from [Link]
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National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Chemistry and Medicine: The Role of Boronic Acid Intermediates. Retrieved from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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